3-Bromo-2,3,3-trifluoropropene
Overview
Description
3-Bromo-2,3,3-trifluoropropene is a highly valuable compound in synthetic chemistry. It is a colorless, odorless gas with a density greater than air. This compound is primarily used as a building block in the synthesis of various fluorinated organic compounds. It has applications in fire suppression, polymer production, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
3-Bromo-2,3,3-trifluoropropene (BTP) is a valuable synthetic building block in synthetic chemistry . It is primarily used as a radical acceptor in various organic synthesis reactions . The primary targets of BTP are the reactive sites in organic molecules where it can participate in addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, SN2’ reactions, and Stetter reactions .
Mode of Action
BTP interacts with its targets through a series of chemical reactions. For instance, it can be used as a radical acceptor in reactions involving redox-active esters as radical precursors . This interaction results in the formation of secondary trifluoromethylated alkyl bromides .
Biochemical Pathways
It is known that btp can participate in a variety of organic synthesis reactions, leading to the formation of various fluorinated organic compounds . These reactions can potentially affect multiple biochemical pathways, depending on the specific organic molecules involved.
Result of Action
The result of BTP’s action is the formation of a wide range of secondary trifluoromethylated alkyl bromides . These compounds have broad functional group tolerance and can be used to synthesize various bioactive molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BTP. For instance, BTP is used as a fire suppressant in confined spaces . Its degradation in the atmospheric environment has been studied, indicating that it undergoes various reaction pathways with OH radicals . Moreover, it is necessary to handle BTP in a well-ventilated place and avoid formation of dust and aerosols due to its flammability .
Biochemical Analysis
Biochemical Properties
3-Bromo-2,3,3-trifluoropropene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxyl radicals, leading to the formation of intermediate compounds such as CF3CBrCH2OH
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, its interaction with cell signaling pathways can lead to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit certain enzymes involved in metabolic pathways, resulting in altered metabolic flux . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can degrade into various byproducts over time, which may have different biochemical properties and effects on cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular function and metabolism becomes significant . Additionally, high doses of this compound can lead to toxicity, affecting the overall health and function of the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further react with other biomolecules, affecting overall metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s availability and activity within different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
The preparation of 3-Bromo-2,3,3-trifluoropropene involves a two-step process:
Chemical Reactions Analysis
3-Bromo-2,3,3-trifluoropropene undergoes various types of chemical reactions:
Addition Reactions: It can participate in addition reactions with nucleophiles, forming products like 3,3,3-trifluoropropynyllithium anion.
Cross-Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions with alkylzinc reagents to synthesize fluorinated amino acids.
Cycloaddition Reactions: It can undergo cycloaddition reactions to form cyclic compounds.
Substitution Reactions: It can undergo substitution reactions with various nucleophiles.
Scientific Research Applications
3-Bromo-2,3,3-trifluoropropene has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Bromo-2,3,3-trifluoropropene is unique due to its trifluoromethyl group and bromine atom, which impart distinct reactivity and properties. Similar compounds include:
- **2-B
Properties
IUPAC Name |
3-bromo-2,3,3-trifluoroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF3/c1-2(5)3(4,6)7/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBDJYBYWKIIFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(F)(F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445649 | |
Record name | 3-BROMO-2,3,3-TRIFLUOROPROPENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220626-19-7 | |
Record name | 3-BROMO-2,3,3-TRIFLUOROPROPENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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